An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261992-51-1)
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261992-51-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a substituted biphenyl carboxylic acid, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of this specific molecule, including its chemical properties, a proposed synthetic route based on established methodologies, potential applications, and robust analytical protocols for its characterization. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and well-established chemical principles to provide a scientifically grounded and practical resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1261992-51-1 | [3] |
| Molecular Formula | C₁₄H₉ClO₄ | [4] |
| Molecular Weight | 276.67 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1] | [1] |
Synthesis and Manufacturing
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of two key building blocks: (3-boronophenyl)methanecarboxylic acid and 2-chloro-4-iodobenzoic acid .
Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask, add (3-boronophenyl)methanecarboxylic acid (1.0 eq), 2-chloro-4-iodobenzoic acid (1.0 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
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Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
Biphenyl carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities and applications in materials science.[8][9]
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Medicinal Chemistry: Many biphenyl derivatives exhibit potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties. The structural rigidity of the biphenyl scaffold combined with the reactive carboxylic acid groups allows for the design of molecules that can interact with specific biological targets.[5][10]
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Materials Science: Biphenyl dicarboxylic acids are used as monomers in the synthesis of high-performance polymers such as polyesters and polyamides, which often exhibit excellent thermal stability.[11] They also serve as organic linkers in the construction of Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[2]
Analytical and Quality Control Workflow
A robust analytical workflow is crucial to ensure the purity and identity of the synthesized compound.
Caption: A typical analytical workflow for the quality control of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
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Column: A reversed-phase C18 or a biphenyl stationary phase is recommended for good separation of aromatic compounds.[12][13]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic or acetic acid to ensure protonation of the carboxylic acids) and acetonitrile or methanol is a good starting point.[13]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic compounds).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and environment of the protons in the molecule.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
LC-NMR: This hyphenated technique can be employed for the analysis of complex mixtures and impurity identification.[14]
Mass Spectrometry (MS)
-
LC-MS: To confirm the molecular weight of the compound and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule with high accuracy.
Prospective Biological Activity and Mechanism of Action
The biological activity of chlorinated biphenyls is highly dependent on their specific structure.[15] Some polychlorinated biphenyls (PCBs) are known for their toxicity and persistence in the environment.[16][17] However, many biphenyl carboxylic acid derivatives have been developed as therapeutic agents.[9][18] The introduction of carboxylic acid groups generally increases the polarity and can alter the pharmacokinetic and pharmacodynamic properties of the molecule.[9]
Given the structure of 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, it is a plausible candidate for screening in various biological assays, particularly those related to inflammation, cancer, and infectious diseases, where other biphenyl derivatives have shown promise.[8][19] Researchers should exercise caution and conduct thorough in vitro and in vivo studies to determine the specific biological effects and toxicological profile of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling chlorinated aromatic carboxylic acids should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid represents a molecule of interest for researchers in both medicinal chemistry and materials science. While direct studies on this compound are limited, this guide provides a solid foundation for its synthesis, characterization, and potential exploration. The proposed synthetic and analytical methodologies are based on well-established and reliable techniques, offering a clear path for researchers to produce and validate this compound for their specific applications. As with any novel chemical entity, a thorough investigation of its biological and toxicological properties is essential before its use in advanced studies.
References
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 1261992-51-1|3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 4. 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid-1261992-51-1 - Thoreauchem [thoreauchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 17. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
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